Cas no 14561-42-3 (2-(8-cyclohexyloctyl)-3-hydroxy-1,4-dihydronaphthalene-1,4-dione)

2-(8-Cyclohexyloctyl)-3-hydroxy-1,4-dihydronaphthalene-1,4-dione is a synthetic naphthoquinone derivative with potential applications in organic synthesis and medicinal chemistry. Its structure features a cyclohexyloctyl side chain, enhancing lipophilicity and influencing molecular interactions. The hydroxyl group at the 3-position and the dihydronaphthalene-1,4-dione core contribute to its redox activity, making it a candidate for studies involving electron transfer processes. This compound may serve as an intermediate in the development of bioactive molecules, particularly those targeting oxidative stress pathways. Its stability and functional group reactivity allow for further derivatization, offering versatility in research applications. Careful handling is recommended due to its potential sensitivity to light and oxidation.
2-(8-cyclohexyloctyl)-3-hydroxy-1,4-dihydronaphthalene-1,4-dione structure
14561-42-3 structure
Product Name:2-(8-cyclohexyloctyl)-3-hydroxy-1,4-dihydronaphthalene-1,4-dione
CAS No:14561-42-3
MF:C24H32O3
MW:368.509087562561
CID:149298
PubChem ID:26738
Update Time:2025-06-08

2-(8-cyclohexyloctyl)-3-hydroxy-1,4-dihydronaphthalene-1,4-dione Chemical and Physical Properties

Names and Identifiers

    • 1,4-Naphthalenedione,2-(8-cyclohexyloctyl)-3-hydroxy-
    • 3-(8-cyclohexyloctyl)-4-hydroxynaphthalene-1,2-dione
    • 2-(8-Cyclohexyloctyl)-2-hydroxy-1,4-naphthochinon
    • 2-(8-Cyclohexyloctyl)-3-hydroxy-1,4-naphthoquinone
    • 2-Hydroxy-3-(8-cyclohexyloctyl)-1,4-naphthochinon
    • 2-hydroxy-3-(8-cyclohexyloctyl)-1,4-naphthoquinone
    • Menoctona
    • MENOCTONE
    • Menoctonum
    • Menottone
    • Menottone [DCIT]
    • Win 11,530
    • WR-49808
    • WIN-11530
    • NSC-103336
    • 2-(8-cyclohexyloctyl)-3-hydroxy-1,4-dihydronaphthalene-1,4-dione
    • 2-(8-cyclohexyloctyl)-3-hydroxynaphthalene-1,4-dione
    • Menoctona [INN-Spanish]
    • Menoctone (USAN/INN)
    • Z2681891743
    • 1, 2-(8-cyclohexyloctyl)-3-hydroxy-
    • CHEMBL1999063
    • QP1A5BD6K9
    • NCI60_000087
    • 14561-42-3
    • 2-(8-cyclohexyloctyl)-3-hydroxy-naphthalene-1,4-dione
    • Q27287405
    • MENOCTONE [USAN]
    • SCHEMBL23960056
    • MGDIRAXSDLCQGC-UHFFFAOYSA-N
    • 1,4-Naphthalenedione, 2-(8-cyclohexyloctyl)-3-hydroxy-
    • Menoctonum [INN-Latin]
    • NS00125248
    • Win 11530
    • 1,4-Naphthoquinone, 2-(8-cyclohexyloctyl)-3-hydroxy-
    • NSC 103336
    • D04912
    • MENOCTONE [INN]
    • 2-(8-Cyclohexyloctyl)-3-hydroxynaphthoquinone #
    • EN300-1428642
    • DTXSID60932651
    • Menoctone [USAN:INN]
    • 3-[8-Cyclohexyloctyl]-2-hydroxy-1,4-naphthaquinone
    • UNII-QP1A5BD6K9
    • SCHEMBL538450
    • NSC103336
    • Inchi: 1S/C24H32O3/c25-22-19-15-10-11-16-20(19)23(26)24(27)21(22)17-9-4-2-1-3-6-12-18-13-7-5-8-14-18/h10-11,15-16,18,25H,1-9,12-14,17H2
    • InChI Key: JJMFNXJCDGGBEV-UHFFFAOYSA-N
    • SMILES: OC1C2C=CC=CC=2C(C(C=1CCCCCCCCC1CCCCC1)=O)=O

Computed Properties

  • Exact Mass: 368.23500
  • Monoisotopic Mass: 368.235145
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 9
  • Complexity: 542
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 409
  • XLogP3: 7.7
  • Topological Polar Surface Area: 54.4

Experimental Properties

  • Density: 1.101
  • Boiling Point: 519.3°Cat760mmHg
  • Flash Point: 281.9°C
  • Refractive Index: 1.554
  • PSA: 54.37000
  • LogP: 6.57880

2-(8-cyclohexyloctyl)-3-hydroxy-1,4-dihydronaphthalene-1,4-dione Customs Data

  • HS CODE:2914690090
  • Customs Data:

    China Customs Code:

    2914690090

    Overview:

    2914690090 Other Quinones. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Summary:

    2914690090 other quinones.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%

2-(8-cyclohexyloctyl)-3-hydroxy-1,4-dihydronaphthalene-1,4-dione Pricemore >>

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2-(8-cyclohexyloctyl)-3-hydroxy-1,4-dihydronaphthalene-1,4-dione Related Literature

Additional information on 2-(8-cyclohexyloctyl)-3-hydroxy-1,4-dihydronaphthalene-1,4-dione

Introduction to 2-(8-cyclohexyloctyl)-3-hydroxy-1,4-dihydronaphthalene-1,4-dione (CAS No. 14561-42-3)

2-(8-cyclohexyloctyl)-3-hydroxy-1,4-dihydronaphthalene-1,4-dione is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, identified by its Chemical Abstracts Service (CAS) number 14561-42-3, exhibits a unique structural framework that combines a dihydronaphthalene core with hydrophobic and hydrophilic substituents, making it a versatile intermediate in the development of novel therapeutic agents. The presence of both cyclohexyl and octyl side chains contributes to its distinctive physicochemical properties, which are leveraged in various synthetic applications.

The molecular architecture of 2-(8-cyclohexyloctyl)-3-hydroxy-1,4-dihydronaphthalene-1,4-dione is characterized by a rigid dihydronaphthalene backbone, which provides stability and reactivity patterns conducive to further functionalization. The hydroxyl group at the 3-position introduces a site for nucleophilic addition or esterification, while the bulky alkyl chains enhance solubility in organic solvents and improve membrane permeability. These attributes make the compound particularly valuable in the synthesis of membrane-active peptides and lipids, as well as in the development of prodrugs designed for targeted delivery.

Recent advancements in medicinal chemistry have highlighted the potential of 2-(8-cyclohexyloctyl)-3-hydroxy-1,4-dihydronaphthalene-1,4-dione as a building block for small-molecule drugs. Its structural features are particularly relevant in the design of compounds targeting neurological disorders, where membrane fluidity and receptor interaction are critical factors. For instance, studies have demonstrated its utility in generating analogs with enhanced binding affinity to specific neurotransmitter receptors. The compound’s ability to modulate lipid raft dynamics has also been explored in contexts such as anti-inflammatory therapies.

The synthesis of 2-(8-cyclohexyloctyl)-3-hydroxy-1,4-dihydronaphthalene-1,4-dione involves multi-step organic transformations that require precise control over reaction conditions. Key steps typically include Friedel-Crafts alkylation followed by cyclization and hydroxylation processes. The introduction of the cyclohexyloctyl group demands careful optimization to ensure regioselectivity and yield optimization. Advances in catalytic methods have enabled more efficient synthetic routes, reducing the environmental impact while maintaining high purity standards.

In industrial applications, 2-(8-cyclohexyloctyl)-3-hydroxy-1,4-dihydronaphthalene-1,4-dione serves as a precursor for fine chemicals used in personal care and cosmetic formulations. Its structural components contribute to stabilizing emulsions and enhancing product texture. Additionally, its bioisosteric properties allow for the creation of derivatives with improved pharmacokinetic profiles. Researchers have investigated its potential role in photoprotective agents due to its ability to absorb UV radiation while maintaining structural integrity.

The compound’s behavior in biological systems has been extensively studied to understand its potential therapeutic applications. In vitro assays have revealed that derivatives of 2-(8-cyclohexyloctyl)-3-hydroxy-1,4-dihydronaphthalene-1,4-dione exhibit inhibitory effects on certain enzymes associated with metabolic pathways relevant to chronic diseases. The hydroxyl moiety at the 3-position is particularly significant for modulating enzyme activity through hydrogen bonding interactions. Such findings have spurred interest in developing novel inhibitors based on this scaffold for conditions like diabetes and cardiovascular disorders.

From a computational chemistry perspective, molecular modeling studies have provided insights into the binding modes of 2-(8-cyclohexyloctyl)-3-hydroxy-1,4-dihydronaphthalene-1,4-dione with biological targets. These simulations have helped refine synthetic strategies by predicting steric hindrances and electronic distributions within the molecule. The integration of machine learning algorithms has further accelerated the discovery process by identifying promising derivatives through virtual screening campaigns.

The environmental impact of synthesizing and utilizing 2-(8-cyclohexyloctyl)-3-hydroxy-1,4-dihydronaphthalene-1,4-dione has also been evaluated under sustainable chemistry guidelines. Efforts to minimize waste generation and reduce solvent usage have led to greener synthetic protocols without compromising efficiency or yield. Biocatalytic approaches are being explored as alternatives to traditional chemical transformations to align with eco-friendly practices.

Future directions for research on 2-(8-cyclohexyloctyl)-3-hydroxy-1,4-dihydronaphthalene-1,4-dione include exploring its role in nanomedicine applications such as drug delivery systems. The compound’s ability to interact with lipid bilayers suggests potential use in creating stable nanoparticles for targeted therapies. Additionally, investigating its behavior under various physiological conditions may uncover new mechanisms for disease intervention.

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